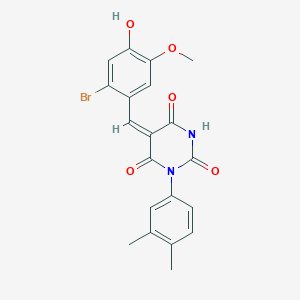![molecular formula C20H12ClNO3S B5908618 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908618.png)
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones. It has been studied for its potential applications in the field of medicine due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ) which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its unique chemical structure and properties. This makes it a potentially useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for research on 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential applications in the treatment of diabetes and obesity. Another direction is to study its effects on other biological processes such as inflammation and oxidative stress. Additionally, more research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
Synthesis Methods
The synthesis of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with 2-furylcarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with thiourea to obtain the final product.
Scientific Research Applications
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes and obesity.
properties
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-14-6-4-5-13(11-14)17-10-9-16(25-17)12-18-19(23)22(20(24)26-18)15-7-2-1-3-8-15/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJJCWHNGNZDZ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)
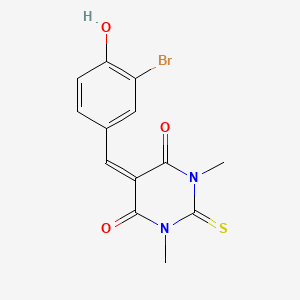
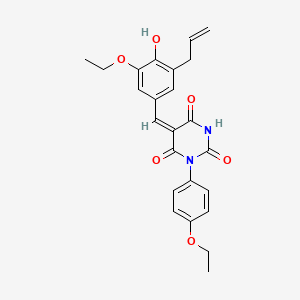
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
![ethyl {2-[2-(3-pyridinylmethylene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5908559.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)
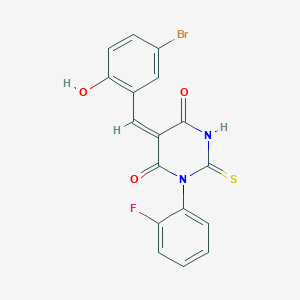
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908588.png)
![1-(3-ethoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5908604.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908613.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908630.png)
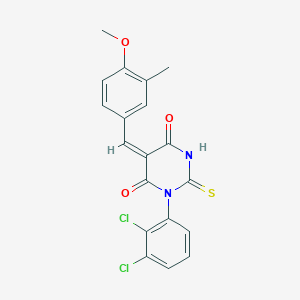
![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)
